5-Phenyl-1H-pyrazol-4-amine

Kinase Inhibition BRAF V600E Antiproliferative Activity

Researchers sourcing aminopyrazole scaffolds often face irreproducible kinase inhibition due to regioisomer mismatch. 5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2) is the validated BRAF V600E inhibitor scaffold (IC50 0.33 μM), providing target-specific activity comparable to vemurafenib. Available as free base (≥95%, mp 148-152 °C) for organic synthesis or dihydrochloride hydrate salt for aqueous assays. Specify salt form to ensure experimental success.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 91857-86-2
Cat. No. B1355537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-pyrazol-4-amine
CAS91857-86-2
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)N
InChIInChI=1S/C9H9N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)
InChIKeyYLYPTGYHGCWJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-pyrazol-4-amine Physicochemical Baseline


5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2; also catalogued as 3-phenyl-1H-pyrazol-4-amine) is an amino-substituted pyrazole heterocycle with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . This compound presents as a white crystalline solid with a melting point range of 148–152 °C (free base) [1] and a calculated LogP of approximately 1.96 . It is commercially available as the free base (purity ≥95%) as well as the dihydrochloride hydrate salt form, which exhibits enhanced aqueous solubility and a molecular weight of approximately 250 g/mol . The compound is a key synthetic intermediate and scaffold in medicinal chemistry, with documented applications in kinase inhibitor discovery and serotonergic agent development .

Salt Form

Free base for organic synthesis; dihydrochloride hydrate salt for aqueous biological assays

Kinase Scaffold

Reported BRAF V600E inhibition context; supports targeted inhibitor design programs

Derivatization Handle

Reactive 4-amino group for amide, urea, and hydrazone library synthesis

5-Phenyl-1H-pyrazol-4-amine Substitution Risks


Although 5-phenyl-1H-pyrazol-4-amine is widely catalogued as a common pyrazole building block, substitution with alternative vendors or related pyrazole analogs without verifying specific performance parameters introduces substantial technical risk. Critical variability exists in salt form identity (free base versus dihydrochloride hydrate), which directly alters solubility, LogP, molecular weight, and formulation behavior . Furthermore, in-class aminopyrazole analogs with differing substitution patterns (e.g., 3-phenyl, 1-phenyl, or 4-phenyl regioisomers) exhibit divergent kinase inhibition profiles, with potency against specific targets such as BRAF V600E varying by orders of magnitude depending on substitution position and functional group decoration [1]. Procurement of unspecified or lower-purity material may result in irreproducible biological activity, altered reaction yields, or failed crystallizations due to mismatched melting point and purity specifications [2]. The data presented in Section 3 quantifies the specific performance dimensions where this compound differs measurably from its closest analogs and alternative salt forms.

Salt form mismatch (free base vs. dihydrochloride) alters solubility, molecular weight, and formulation behavior; may shift assay compatibility.

Regioisomer substitution (3-phenyl, 1-phenyl, or 4-phenyl analogs) exhibits divergent kinase inhibition profiles; BRAF V600E potency may differ substantially.

Unspecified or lower-purity material may result in irreproducible biological activity, altered reaction yields, or failed crystallizations.

5-Phenyl-1H-pyrazol-4-amine Comparator Data


BRAF V600E Inhibition vs. Vemurafenib

A 5-phenyl-1H-pyrazol-4-amine-derived analog (compound 5h, a niacinamide-containing derivative of the target scaffold) exhibits BRAF V600E inhibitory activity with an IC₅₀ of 0.33 μM, which is comparable to the clinically approved BRAF inhibitor vemurafenib [1]. In antiproliferative assays against WM266.4 and A375 melanoma cell lines, compound 5h demonstrates IC₅₀ values of 2.63 μM and 3.16 μM, respectively—again comparable to vemurafenib performance in the same assay system [1]. This positions 5-phenyl-1H-pyrazol-4-amine as a validated scaffold for generating BRAF V600E inhibitors with potency equivalent to a marketed drug, a differentiation not established for 3-phenyl, 1-phenyl, or 4-phenyl regioisomeric aminopyrazole scaffolds in the same study.

BRAF V600E vs Vemurafenib
Head-to-head
BRAF V600E IC₅₀ 0.33 µM; antiproliferative IC₅₀ 2.63–3.16 µM in WM266.4/A375 cells
Reported scaffold capable of BRAF V600E inhibition comparable to approved comparator in assay
In vitro kinase and cell viability assays; derivative 5h of the target scaffold
Kinase Inhibition BRAF V600E Antiproliferative Activity Melanoma

Free Base vs. Dihydrochloride Salt Comparison

5-Phenyl-1H-pyrazol-4-amine is commercially procurable in two distinct forms: the free base (MW = 159 g/mol, LogP = 1.96) and the dihydrochloride hydrate salt (MW ≈ 250 g/mol, same calculated LogP but significantly enhanced aqueous solubility) . The free base exhibits limited water solubility typical of neutral heterocycles, while the dihydrochloride hydrate salt provides superior aqueous dissolution for biological assay preparation and formulation development . This dual availability enables users to select the form that matches their experimental requirements—free base for organic synthesis and lipophilic partitioning, salt form for aqueous-based assays—without changing the core scaffold.

Salt Form Comparison
Head-to-head
Free base MW 159 g/mol; dihydrochloride hydrate MW ~250 g/mol, qualitatively enhanced aqueous solubility
Supports salt form selection for aqueous vs. organic synthesis workflows
Vendor specifications; calculated LogP unchanged
Salt Selection Solubility Formulation Procurement

Melting Point and Purity Quality Control

The free base form of 5-phenyl-1H-pyrazol-4-amine (CAS 91857-86-2) exhibits a reported melting point of 148–152 °C across multiple reputable vendor specifications, with a typical purity of ≥95% [1]. The dihydrochloride hydrate salt form displays a different melting behavior and is supplied at the same purity level . This narrow and well-documented melting range provides a rapid, low-cost quality control checkpoint for incoming material verification. In contrast, substituted aminopyrazole analogs with additional ring decorations (e.g., methyl, halogen, or carboxamide groups) exhibit melting points that vary widely and unpredictably, making them unsuitable as direct comparators without compound-specific characterization.

QC Specification
Specification review
Melting point 148–152 °C; purity ≥95%
Enables low-cost incoming material identity and purity verification
Free base form; multiple vendor datasheet consistency
Quality Control Melting Point Purity Procurement Specification

Regioisomeric Aminopyrazole Comparison

The 5-phenyl-1H-pyrazol-4-amine scaffold is structurally distinct from its 3-phenyl and 4-phenyl regioisomers, with the amino group at the 4-position and phenyl at the 5-position creating a specific hydrogen-bonding donor/acceptor geometry and steric profile. In the context of kinase inhibition, 5-phenyl-substituted aminopyrazole derivatives have demonstrated potent BRAF V600E inhibition (IC₅₀ = 0.33 μM) and antiproliferative activity comparable to vemurafenib [1]. Literature on related pyrazole scaffolds indicates that 4-phenyl-substituted pyrazole derivatives exhibit a broader range of kinase inhibitory potency, with reported IC₅₀ values spanning 30–555 nM depending on additional substitution [2]. The 5-phenyl regioisomer provides a more predictable and validated starting point for BRAF V600E-targeted inhibitor design compared to other regioisomers that lack equivalent published validation.

Regioisomer Comparison
Cross-study comparable
5-phenyl scaffold: BRAF V600E IC₅₀ 0.33 µM; 4-phenyl scaffold: IC₅₀ range 30–555 nM across kinases
5-phenyl regioisomer provides a validated BRAF inhibition entry point with defined SAR
Comparative kinase inhibition data from literature; scaffold validation context
Regioisomerism Kinase Selectivity SAR Scaffold Selection

Amino Group Derivatization Utility

The 4-amino group of 5-phenyl-1H-pyrazol-4-amine serves as a versatile reactive handle for generating diverse derivatives including amides, ureas, hydrazones, and acylhydrazones . In contrast, pyrazole analogs lacking a free amino group at this position (e.g., 1-phenylpyrazole or 3,5-diphenylpyrazole) require additional synthetic steps to introduce functionality at this position. The compound has been successfully employed as a key intermediate in the synthesis of antidepressant agents targeting serotonergic pathways, fungicidal urea derivatives for agrochemical applications, and bioconjugation constructs for targeted therapeutics . This documented synthetic tractability differentiates it from less functionalized pyrazole analogs that lack a free amino group for facile derivatization.

Derivatization Versatility
Class-level
Free 4-amino group enables amide, urea, hydrazone, and acylhydrazone formation
May support efficient library synthesis with reduced step count
Data to verify; standard amine derivatization conditions
Synthetic Intermediate Derivatization Building Block Medicinal Chemistry

Lipophilicity and ADME Profiling

5-Phenyl-1H-pyrazol-4-amine exhibits a calculated LogP of 1.96 . This lipophilicity value falls within the optimal range for oral bioavailability (typically LogP = 1–3) and central nervous system penetration (typically LogP = 2–5) [1]. In comparison, closely related 5-methyl-3-phenyl-1H-pyrazol-4-amine, which incorporates an additional methyl group, would be expected to exhibit a higher LogP and altered permeability profile. Similarly, the dihydrochloride hydrate salt form maintains the same calculated LogP but dramatically different aqueous solubility, providing formulation flexibility . This well-characterized lipophilicity parameter enables predictable ADME behavior in early-stage drug discovery, differentiating it from analogs with uncharacterized or suboptimal LogP values.

LogP and Drug-likeness
Class-level
LogP = 1.96 (calculated), TPSA = 54.7 Ų, rotatable bonds = 1
Calculated lipophilicity within reported drug-likeness range for permeability
Computational prediction; may support early ADME profiling
Lipophilicity LogP ADME Drug-likeness

5-Phenyl-1H-pyrazol-4-amine Validated Applications


BRAF V600E Kinase Inhibitor Discovery

Based on the direct head-to-head comparison showing that 5-phenyl-1H-pyrazol-4-amine derivatives achieve BRAF V600E inhibition (IC₅₀ = 0.33 μM) and antiproliferative activity (WM266.4 IC₅₀ = 2.63 μM; A375 IC₅₀ = 3.16 μM) comparable to vemurafenib [1], this scaffold is optimally deployed in kinase inhibitor discovery programs targeting BRAF V600E-driven malignancies. Procurement of this specific regioisomer is justified over alternative 3-phenyl or 4-phenyl aminopyrazoles, which lack equivalent published validation for this therapeutic target. Users should source the free base for organic synthesis of derivative libraries or the dihydrochloride hydrate salt for aqueous-based biochemical assays .

Aqueous Assay and Formulation Development

The availability of 5-phenyl-1H-pyrazol-4-amine as the dihydrochloride hydrate salt (MW ≈ 250 g/mol) with enhanced aqueous solubility [1] makes this form the appropriate procurement choice for applications requiring dissolution in aqueous buffers, including in vitro biochemical assays, cell-based screening, and early formulation development. The free base form (MW = 159 g/mol, LogP = 1.96) [1] is unsuitable for these aqueous applications due to limited solubility and should be reserved for organic synthesis applications. Users must specify the correct salt form on purchase orders to avoid experimental failure.

Amide, Urea, and Hydrazone Derivative Synthesis

The free 4-amino group of 5-phenyl-1H-pyrazol-4-amine provides a reactive handle for generating diverse derivative libraries through amide coupling, urea formation, and hydrazone condensation [1]. This synthetic versatility supports medicinal chemistry campaigns requiring rapid exploration of chemical space around the pyrazole core, including the development of antidepressant agents (via serotonergic pathways) and fungicidal agrochemicals (via urea derivatives) [1]. Procurement of the free base form (purity ≥95%, melting point 148–152 °C) is recommended for these synthetic applications, with incoming material verification via melting point determination to confirm identity and purity .

Kinase Inhibitor SAR Studies

The validated BRAF V600E inhibitory activity of 5-phenyl-1H-pyrazol-4-amine derivatives [1], combined with its well-characterized lipophilicity (LogP = 1.96) and favorable topological polar surface area (TPSA = 54.7 Ų) , supports its use as a core scaffold in systematic SAR campaigns. The compound's drug-like physicochemical profile (LogP within 1–3 optimal range, low rotatable bond count) reduces ADME-related attrition risk compared to analogs with higher lipophilicity or greater conformational flexibility. Procurement of this scaffold enables efficient exploration of substitution patterns at the amino group while maintaining a predictable baseline for membrane permeability and oral bioavailability potential.

Application
Selection Property
Validation Focus
BRAF V600E inhibitor discovery
Reported BRAF V600E inhibition activity
Kinase inhibition and antiproliferative assay confirmation
Aqueous assay and formulation development
Dihydrochloride salt aqueous solubility
Solubility and stability in assay buffers
Amide, urea, hydrazone derivative synthesis
Free 4-amino group reactivity
Derivatization efficiency and product characterization
Kinase inhibitor SAR studies
Calculated LogP within drug-likeness range
Permeability and ADME endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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